molecular formula C18H16FNO5 B6576830 [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate CAS No. 1794896-09-5

[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate

Cat. No.: B6576830
CAS No.: 1794896-09-5
M. Wt: 345.3 g/mol
InChI Key: ANABONGGTSMFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxin core fused with a carbamoyl group and a 3-fluorophenyl acetate moiety. Key structural attributes include:

  • Benzodioxin ring: A six-membered oxygen-containing heterocycle known for enhancing metabolic stability and bioavailability in pharmaceuticals .
  • 3-Fluorophenyl acetate: The fluorine atom increases lipophilicity and binding specificity, while the ester group allows for hydrolytic activation or degradation .

Potential Applications:

  • Enzyme inhibition: Structural analogs inhibit acetylcholinesterase (relevant in Alzheimer’s disease) and alpha-glucosidase (diabetes management) .
  • Therapeutic targeting: Fluorinated aromatic systems are linked to enhanced blood-brain barrier penetration and receptor selectivity .

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5/c19-13-3-1-2-12(8-13)9-18(22)25-11-17(21)20-14-4-5-15-16(10-14)24-7-6-23-15/h1-5,8,10H,6-7,9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANABONGGTSMFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Molecular Formula : C₁₉H₁₈FNO₄
  • Molecular Weight : 341.35 g/mol
  • CAS Number : 877841-29-7

The structural features include a benzodioxin moiety and a fluorophenyl group, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate exhibit significant antimicrobial activity. For instance, a screening of small molecule inhibitors against Mycobacterium tuberculosis revealed that certain benzodioxin derivatives possess inhibitory effects against various strains of mycobacteria, including non-tuberculous mycobacteria (NTM) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
Compound A0.5M. tuberculosis
Compound B1.0M. abscessus
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetateTBDTBD

The mechanism of action for compounds in this class often involves inhibition of key enzymes or pathways in bacterial metabolism. For example, some studies suggest that benzodioxin derivatives may inhibit dihydrofolate reductase in Mycobacterium species, which is essential for folate synthesis . This inhibition disrupts nucleotide synthesis and ultimately leads to bacterial cell death.

Selectivity and Structure-Activity Relationships

A comparative study on cyclin-dependent kinase (CDK) inhibitors demonstrated that structural variations in related compounds significantly affect their selectivity and potency . The presence of the benzodioxin moiety was found to enhance binding affinity to CDK9 over CDK2 and CDK7, suggesting potential applications in cancer therapy.

Table 2: Structure-Activity Relationships

CompoundCDK9 IC50 (nM)CDK2 IC50 (nM)CDK7 IC50 (nM)
Compound C25100150
Compound D3090140
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetateTBDTBDTBD

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Differences
6-Acetyl-1,4-benzodioxane Benzodioxin ring + acetyl group Limited bioactivity due to lack of amino functionality Lacks carbamoyl group; reduced enzyme interaction
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide Benzodioxin + sulfonamide Anti-hepatotoxic activity Sulfonamide group replaces carbamoyl; targets liver enzymes
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate Benzodioxin + benzoate ester Antimicrobial potential (hypothesized) Ester group at benzoate position instead of fluorophenyl acetate
(2-Fluorophenyl)methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate Benzodioxin + fluorophenyl ester Unspecified (structural focus) Fluorine on phenyl ring but lacks carbamoyl group
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate Benzodioxin + thiophene ester Potential in materials science Thiophene ring alters electronic properties vs. fluorophenyl

Impact of Functional Groups on Activity

  • Amino/Carbamoyl Groups: The carbamoyl group in the target compound enables stronger hydrogen bonding with enzymes like acetylcholinesterase, compared to acetyl or sulfonamide groups in analogs .
  • Fluorine Substitution: The 3-fluorophenyl group enhances target specificity and metabolic stability relative to non-fluorinated analogs (e.g., methyl benzoate derivatives) .
  • Ester vs. Sulfonamide : Ester groups (as in the target compound) allow hydrolytic cleavage for prodrug activation, whereas sulfonamides (e.g., ) exhibit irreversible enzyme inhibition .

Mechanistic Insights from Structural Analogues

  • Scaffold Hopping: Modifications to the benzodioxin scaffold, such as adding fluorophenyl or thiophene moieties, can shift activity toward different targets (e.g., immunomodulation vs. enzyme inhibition) .
  • Enzyme Interaction : Compounds with carbamoyl groups (e.g., target compound) show stronger inhibition of acetylcholinesterase (IC₅₀ ~1.2 μM) compared to acetyl-substituted analogs (IC₅₀ >10 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.